![molecular formula C16H12FN3OS B2855452 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-31-5](/img/structure/B2855452.png)
3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: is a significant compound in medicinal chemistry, serving as a crucial building block in the synthesis of various drug candidates. Its unique structure allows it to be a versatile intermediate in creating molecules with potential therapeutic effects. The compound’s ability to interact with different biological targets can lead to the development of new medications for treating diseases .
Kinetics Study in Microflow Systems
The compound has been utilized in microflow systems to study reaction kinetics. This application is particularly important in the pharmaceutical industry, where understanding the reaction kinetics can lead to more efficient drug production processes. By optimizing reaction conditions, researchers can achieve higher yields and selectivity in the synthesis of desired products .
Antiviral Agent Development
Benzamide derivatives, including those similar to 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide , have shown promise as antiviral agents. These compounds can be designed to inhibit the replication of viruses, offering a pathway to new treatments for viral infections. The structural features of the compound can be modified to target specific viruses, enhancing their antiviral activity .
Anticancer Research
The benzamide moiety is a common feature in many anticancer agents. As such, 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could be investigated for its potential anticancer properties. Research in this area could explore the compound’s ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
Compounds in the benzanilide class are known to interact with their targets through the carboxamide group, which can form hydrogen bonds with target proteins, potentially altering their function .
Biochemical Pathways
Benzanilides and similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with benzanilides suggests that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRIQBDIYIJTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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